molecular formula C5H15ClN2 B8186384 [(3S)-3-Aminotutyl](methyl)amine hydrochloride

[(3S)-3-Aminotutyl](methyl)amine hydrochloride

Cat. No.: B8186384
M. Wt: 138.64 g/mol
InChI Key: BBNPTHHQFPNNFD-JEDNCBNOSA-N
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Description

Based on analogous compounds (e.g., ), it likely consists of a methylamine backbone (CH₃NH₂·HCl) modified with a branched or cyclic alkyl/aryl group at the nitrogen atom. Such derivatives are typically used in pharmaceutical synthesis, agrochemical intermediates, or as biologically active agents .

Properties

IUPAC Name

(3S)-1-N-methylbutane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-5(6)3-4-7-2;/h5,7H,3-4,6H2,1-2H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNPTHHQFPNNFD-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCNC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Solvent Systems

The reaction typically proceeds in polar aprotic solvents like methanol or ethanol at ambient temperature. For example, dissolving the ketone precursor in methanol with a 1:1 molar ratio of methylamine and NaBH3CN yields the amine product after 12–24 hours. The choice of solvent critically influences reaction efficiency: ethanol enhances solubility of hydrophobic intermediates, while methanol accelerates reduction kinetics.

Stereochemical Control

Achieving the (3S) configuration requires chiral catalysts or auxiliaries. Asymmetric reductive amination using BINAP-ruthenium complexes has been reported to induce enantiomeric excess (ee) >90%. The chiral environment of the catalyst directs hydride transfer to the si-face of the imine, favoring the (S)-enantiomer.

Boc-Protected Intermediate Strategy

An alternative methodology adapts Boc (tert-butyloxycarbonyl) protection to stabilize reactive amine groups during synthesis, as demonstrated in deuterated methylamine production. While originally designed for isotopic labeling, this approach is applicable to (3S)-3-Aminotutylamine hydrochloride by modifying the starting material.

Stepwise Synthesis

  • Protection : Boc-anhydride reacts with a primary amine to form a Boc-protected intermediate, shielding the amine from undesired side reactions.

  • Methylation : The protected amine undergoes alkylation with methyl iodide (CH3I) or deuterated analogs (e.g., TsOCD3) in the presence of a strong base like NaH.

  • Deprotection : Hydrochloric acid (HCl) in ethyl acetate removes the Boc group, yielding the free amine hydrochloride salt.

Catalytic Debinding

Palladium on carbon (Pd/C) catalyzes the removal of benzyl or other protective groups under hydrogen atmospheres. For instance, 5% Pd/C at 40°C efficiently cleaves benzyl groups without racemization.

Enantioselective Synthesis Techniques

Chiral Auxiliaries

Incorporating chiral auxiliaries such as Evans’ oxazolidinones ensures stereoselective formation of the (3S) center. The auxiliary directs methylamine addition to the pro-(S) position, followed by auxiliary removal via hydrolysis.

Enzymatic Resolution

Lipases or transaminases can resolve racemic mixtures. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine uncontaminated.

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
SolventEthanol+15% vs. methanol
Temperature0–5°C+10% ee
Catalyst Loading5 mol% Ru-BINAP92% ee

Lower temperatures minimize side reactions, while ethanol improves substrate solubility.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:10) isolates the product in >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline hydrochloride salts with minimal impurities.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsTypical Yield
Reductive AminationSimple, one-potModerate ee without catalysts70–85%
Boc ProtectionHigh purity, scalableMulti-step, costly reagents60–75%
Enzymatic ResolutionHigh enantioselectivitySlow reaction rates50–65%

Reductive amination offers the best balance of efficiency and scalability, whereas enzymatic methods excel in stereochemical control.

Mechanistic Insights

The reductive amination mechanism proceeds via:

  • Imine Formation : Nucleophilic attack of methylamine on the carbonyl carbon.

  • Hydride Transfer : NaBH3CN delivers a hydride to the imine carbon, forming the amine.
    Steric hindrance at the carbonyl group dictates regioselectivity, favoring the (3S) configuration in bulky substrates.

Industrial-Scale Production Challenges

  • Cost of Chiral Catalysts : Ru-BINAP complexes are expensive, necessitating catalyst recycling.

  • Byproduct Management : Over-methylation produces tertiary amines, requiring rigorous chromatography .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Aminotutylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are secondary and tertiary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3S)-3-Aminotutylamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-3-Aminotutylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form imines with aldehydes and ketones, which are then reduced to amines. This process is crucial in various biochemical pathways and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (3S)-3-Aminotutylamine hydrochloride with structurally related methylamine derivatives:

Compound Molecular Formula Molecular Weight Key Structural Features Applications Mechanism/Activity
Methylamine Hydrochloride CH₅N·HCl 67.52 Simple methylamine salt Organic synthesis, pharmaceuticals (ephedrine, theophylline), agrochemicals Intermediate for drug synthesis; no inherent biological activity
Butenafine Hydrochloride C₂₃H₂₇N·HCl 353.93 Naphthalene-methyl, tert-butyl benzyl Antifungal agent (topical) Inhibits squalene epoxidase, leading to fungicidal effects against dermatophytes
(but-3-en-2-yl)(methyl)amine hydrochloride C₅H₁₁N·HCl ~137.6 Allylic substituent (butenyl group) Research intermediate; potential agrochemical applications Unspecified in evidence; likely modulates enzyme/receptor interactions
METHYL (3S)-3-AMINO-3-(3-CHLOROPHENYL)PROPANOATE HYDROCHLORIDE C₁₀H₁₃Cl₂NO₂ 250.12 Chlorophenyl group, ester moiety Pharmaceutical intermediate (e.g., chiral building block) Stereospecific interactions in drug synthesis
(S)-1-Tetrahydrofuran-3-ylMethanaMine Hydrochloride C₅H₁₁NO·HCl 153.61 Tetrahydrofuran ring Pharmaceutical research (e.g., CNS-targeting agents) Enhanced solubility and bioavailability due to cyclic ether group

Key Differences and Trends

Molecular Complexity and Weight: Methylamine hydrochloride (67.52 g/mol) is the simplest, serving as a foundational reagent. Larger derivatives like butenafine (353.93 g/mol) exhibit increased biological specificity due to aromatic/alkyl substituents . The 3S-configuration in compounds like (3S)-3-Aminotutylamine hydrochloride and ’s chlorophenyl derivative enhances stereochemical interactions in drug-receptor binding .

Biological Activity: Butenafine’s antifungal activity stems from its inhibition of squalene epoxidase, a mechanism absent in simpler methylamine salts .

Safety and Handling :

  • Methylamine hydrochloride is classified as hazardous (flammable, irritant) , whereas complex derivatives like butenafine are formulated for topical use with lower systemic toxicity .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) Solubility Hazard Profile
Methylamine Hydrochloride 231–233 Water-soluble Flammable, irritant
Butenafine Hydrochloride Not reported Lipophilic Low systemic toxicity (topical)
(S)-1-Tetrahydrofuran-3-ylMethanaMine Hydrochloride Not reported Polar solvents Research-specific handling required

Biological Activity

(3S)-3-Aminotutylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in neuromuscular and cytotoxic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, effects at varying concentrations, and relevant case studies.

  • Molecular Formula : C5H12ClN
  • Molecular Weight : 67.518 g/mol
  • Melting Point : 231-233 °C
  • Boiling Point : 225-230 °C

Research indicates that (3S)-3-Aminotutylamine hydrochloride exhibits concentration-dependent biological activity. At low concentrations, it may stimulate certain biological processes, while at high concentrations, it can inhibit these activities. This duality is particularly noted in its interaction with neurotoxins where it acts as an antagonist to clostridial neurotoxins .

1. Neuromuscular Effects

Studies have demonstrated that (3S)-3-Aminotutylamine hydrochloride can antagonize the effects of botulinum and tetanus toxins. Specifically:

  • At concentrations between 1-16 mM, it exhibited antagonistic properties against neuromuscular blockade induced by these toxins without causing irreversible tissue damage .

2. Cytotoxicity Studies

In cellular models, compounds related to (3S)-3-Aminotutylamine hydrochloride have shown significant cytotoxic effects against human leukemic T cells (Jurkat cells). For instance:

  • Certain derivatives demonstrated cytotoxicity approximately 1.6 to 3.7 times that of the reference drug 5-fluorouracil .
  • The mechanism appears linked to the depletion of glutathione levels in these cells, suggesting oxidative stress as a contributing factor to their cytotoxicity .

Case Study 1: Antagonism of Neurotoxins

A study published in the Journal of Pharmacology and Experimental Therapeutics explored the antagonistic effects of (3S)-3-Aminotutylamine hydrochloride on clostridial neurotoxins. The findings indicated that while the compound could prevent paralysis from botulinum toxin at specific concentrations, it did not affect other neurotoxic agents like beta-bungarotoxin .

Neurotoxin Concentration for Antagonism Effect
Botulinum toxin1 x 10^-11 MAntagonized
Tetanus toxin3 x 10^-10 MAntagonized
Beta-bungarotoxin1 x 10^-7 MNo effect

Case Study 2: Cytotoxic Potency

Another investigation into the cytotoxic effects of related compounds found that certain bis-Mannich bases exhibited enhanced potency against Jurkat cells:

  • Compounds such as bis-(3-aryl-3-oxo-propyl)methylamine hydrochlorides showed significant cytotoxic activity, which was further enhanced through structural modifications .
Compound Type Cytotoxicity (relative to 5-FU)
Bis-Mannich bases (1a, 1c, 1e)1.6 - 3.7 times
Corresponding piperidinols (3a, 3e)Lower potency compared to bis-Mannich bases

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